molecular formula C21H16N4O3S B11513190 2-amino-4-isopropyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}pyridine-3,5-dicarbonitrile

2-amino-4-isopropyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}pyridine-3,5-dicarbonitrile

Cat. No.: B11513190
M. Wt: 404.4 g/mol
InChI Key: HHCAFATZJAYVMW-UHFFFAOYSA-N
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Description

2-amino-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a chromenyl moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile typically involves a multi-component reaction. One common method involves the reaction of 3-acetylcoumarin, aromatic aldehydes, and malononitrile in the presence of a catalyst such as silica-supported perchloric acid (HClO4–SiO2) under solvent-free conditions . This method is environmentally friendly and offers high yields and ease of purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of efficient catalysts can be scaled up for industrial applications. The use of solvent-free conditions and recyclable catalysts makes this process attractive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized under specific conditions.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the chromenyl moiety can lead to the formation of quinones, while reduction of the nitrile groups can yield primary amines.

Scientific Research Applications

2-amino-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H16N4O3S

Molecular Weight

404.4 g/mol

IUPAC Name

2-amino-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-4-propan-2-ylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C21H16N4O3S/c1-11(2)18-14(8-22)19(24)25-20(15(18)9-23)29-10-16(26)13-7-12-5-3-4-6-17(12)28-21(13)27/h3-7,11H,10H2,1-2H3,(H2,24,25)

InChI Key

HHCAFATZJAYVMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC(=C1C#N)SCC(=O)C2=CC3=CC=CC=C3OC2=O)N)C#N

Origin of Product

United States

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